Nikkomycin Z

Description

This compound has been used in trials studying the treatment and basic science of Coccidioidomycosis.

This compound has been reported in Streptomyces ansochromogenes, Streptomyces scabiei, and Streptomyces tendae with data available.

NIKKOMYCIN is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

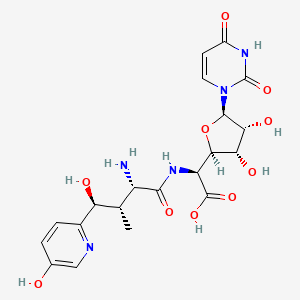

nucleoside-peptide antibiotic which inhibits fungal chitin biosynthesis by inhibiting chitin synthase; consists of uracil, an amino hexuronic acid & a new amino acid containing a pyridine ring; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12-,13-,14-,15+,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJFFVUVFNBJTN-VHDFTHOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59456-70-1 | |

| Record name | Nikkomycin Z | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59456-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nikkomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059456701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nikkomycin Z | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIKKOMYCIN Z | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z22C3QQCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Nikkomycin Z Producing Organism Streptomyces tendae

This technical guide provides a comprehensive overview of Streptomyces tendae, the primary producer of the antifungal agent Nikkomycin Z. The document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual representations of key biological and experimental processes.

Introduction to Streptomyces tendae and this compound

Streptomyces tendae is a Gram-positive, filamentous bacterium found in soil, first identified in France.[1] This organism is a known producer of several bioactive secondary metabolites, most notably the nikkomycin complex.[1] Nikkomycins are nucleoside-peptide antibiotics that act as potent and specific inhibitors of chitin synthase, an essential enzyme for the integrity of fungal cell walls.[2][3] Due to its mechanism of action, this compound, a key component of this complex, is a promising antifungal agent with potential applications in treating various fungal infections, particularly those caused by pathogens like Candida and Aspergillus species.[2] The development of efficient and scalable production methods for this compound is a significant area of research, focusing on strain improvement, fermentation optimization, and purification processes.[4][5]

Strain Maintenance and Cultivation of Streptomyces tendae

Proper maintenance and cultivation of S. tendae are crucial for consistent and robust production of this compound. The following protocols are adapted from standard practices for Streptomyces species.

Media Composition

Table 1: Media for Cultivation of Streptomyces tendae

| Medium Name | Component | Concentration (g/L) |

| GYM Streptomyces Medium (DSMZ Medium 65) | Glucose | 4.0 |

| Yeast Extract | 4.0 | |

| Malt Extract | 10.0 | |

| CaCO₃ | 2.0 | |

| Agar (for solid medium) | 20.0 | |

| Spore Stock Preparation Medium (MS Agar) | Mannitol | 20.0 |

| Soya Flour | 20.0 | |

| Agar | 20.0 | |

| Seed Culture Medium | Yeast Extract | 20.0 |

| Soluble Starch | 10.0 | |

| Mannitol | 30.0 | |

| Soy Flour | 20.0 |

Experimental Protocols

-

Grow S. tendae on GYM Streptomyces Agar plates at 28-30°C for 7-10 days until sporulation is observed.

-

Store the plates at 4°C for up to 4-6 weeks.

-

For liquid cultures, grow the strain in GYM Streptomyces Broth at 28-30°C with shaking at 200-250 rpm for 2-4 days. These can be stored at 4°C for up to one week.

-

Prepare a confluent lawn of S. tendae on MS agar plates and incubate at 28-30°C for 7-14 days to allow for heavy sporulation.

-

Aseptically add 5-10 mL of sterile 20% (v/v) glycerol solution to the surface of the plate.

-

Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the glycerol solution.

-

Transfer the spore suspension to a sterile cryovial.

-

Store the cryovials at -80°C for long-term preservation.

This compound Fermentation

The production of this compound by S. tendae is typically carried out via submerged fermentation. The process involves a seed culture stage to generate sufficient biomass, followed by inoculation into a production medium formulated to maximize secondary metabolite synthesis.

Fermentation Medium and Parameters

Table 2: Fermentation Medium and Parameters for this compound Production

| Parameter | Value | Reference |

| Production Medium Component | ||

| Corn Starch | 2.5 - 3.0 % (w/v) | [4] |

| Soybean Meal Powder | 2.0 - 3.0 % (w/v) | [4] |

| Yeast Powder | 0.2 - 0.3 % (w/v) | [4] |

| Sodium Chloride | 0.4 - 0.6 % (w/v) | [4] |

| Ammonium Sulfate | 0.04 - 0.05 % (w/v) | [4] |

| Calcium Carbonate | 0.45 - 0.5 % (w/v) | [4] |

| Fermentation Conditions | ||

| Temperature | 25 - 28 °C | [4] |

| pH | 6.3 - 7.5 | [4] |

| Agitation | 200 - 220 rpm | [4] |

| Fermentation Time | 60 - 80 hours | [4] |

Experimental Protocol: Fed-Batch Fermentation

-

Prepare the seed culture by inoculating a cryopreserved vial of S. tendae into the seed culture medium and incubating at 28-30°C with shaking for 48 hours.

-

Aseptically transfer the seed culture to the production fermenter containing the sterilized production medium. The recommended inoculation volume is 5-10% (v/v).

-

Maintain the fermentation parameters as detailed in Table 2. Monitor and control pH and dissolved oxygen levels throughout the fermentation.

-

After the initial batch phase, feed with a concentrated solution of the primary carbon source (e.g., glucose or starch) to maintain productivity.

-

Harvest the fermentation broth after 60-80 hours for downstream processing.

This compound Production Data

Strain improvement through mutagenesis and genetic engineering has led to significant increases in this compound yields.

Table 3: this compound Production in Various S. tendae Strains

| Strain | Production Titer (g/L) | Key Characteristics | Reference |

| S. tendae ATCC 31160 (Wild Type) | 0.13 | Produces both this compound and X | |

| S. tendae ΔNikQ 25-2 | 0.11 | Nikkomycin X production is knocked out | |

| S. tendae ΔNikQ 25-2 UMN01E7 | 1.6 | UV mutant of ΔNikQ 25-2 | |

| S. tendae ΔNikQ strain (Optimized Process) | 2.3 | Further optimized mutant and process | |

| S. ansochromogenes sanPDM | 0.3 (up to 0.8 with uracil feeding) | Nikkomycin X biosynthesis blocked |

Purification of this compound

A scalable purification process for this compound from the fermentation broth has been developed, yielding a high-purity product.

Experimental Protocol: Multi-step Chromatographic Purification

-

Harvest and Clarification: Centrifuge the fermentation broth to separate the mycelia. Filter the supernatant through progressively smaller pore-sized filters (e.g., 10 µm, 5 µm, 1 µm, and finally 0.2 µm) to obtain a clarified broth.

-

Cation Exchange Chromatography (Capture Step):

-

Load the clarified broth onto a strong cation exchange column.

-

Wash the column to remove unbound impurities.

-

Elute this compound using an alkaline solution, such as ammonium hydroxide.

-

-

Anion Exchange Chromatography (Intermediate Purification):

-

The eluate from the cation exchange step is loaded onto a strong anion exchange column.

-

Elute the bound this compound with a dilute acidic solution (e.g., HCl), which also serves to concentrate the product.

-

-

Reversed-Phase Chromatography (Polishing Step):

-

Further purify the this compound fraction using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with an ion-pairing agent or acid modifier).

-

-

Concentration and Drying:

-

Pool the pure fractions and concentrate under reduced pressure.

-

Lyophilize the concentrated solution to obtain pure this compound hydrochloride as a powder.

-

Quantification of this compound

High-performance liquid chromatography (HPLC) with UV detection is the standard method for quantifying this compound.

HPLC Method Parameters

Table 4: HPLC Parameters for this compound Quantification

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV absorbance at approximately 263 nm |

| Injection Volume | 10 - 20 µL |

| Sample Preparation | Centrifuge the fermentation broth and filter the supernatant through a 0.22 µm filter before injection. |

Biosynthesis of this compound in Streptomyces tendae

The biosynthesis of this compound involves a complex pathway encoded by a dedicated gene cluster. The pathway can be broadly divided into the formation of the nucleoside moiety and the peptidyl moiety, followed by their condensation.

Caption: Biosynthetic pathway of this compound in S. tendae.

Genetic Engineering for Strain Improvement

A key strategy to enhance this compound production is to eliminate the biosynthesis of the closely related byproduct, Nikkomycin X. This is achieved by disrupting the genes responsible for the formation of the 4-formyl-4-imidazolin-2-one base unique to Nikkomycin X.

Caption: Workflow for generating a this compound overproducing strain.

Regulatory Mechanisms in this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways. These can be influenced by nutritional signals and global regulators.

Caption: Simplified regulatory pathway for this compound production.

References

- 1. ymc.eu [ymc.eu]

- 2. This compound from streptomyces tendae | 59456-70-1 | JCA45670 [biosynth.com]

- 3. downstreamcolumn.com [downstreamcolumn.com]

- 4. A practical and scalable manufacturing process for an anti-fungal agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectively improving this compound production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

Nikkomycin Z: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z is a naturally occurring peptidyl nucleoside antibiotic with potent antifungal properties.[1][2][3] It functions as a competitive inhibitor of chitin synthase, an essential enzyme for fungal cell wall integrity, making it a promising candidate for antifungal drug development.[1][4][5][6][7] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Detailed protocols for key experimental assays are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound belongs to the nikkomycin class of antibiotics, which are produced by Streptomyces species.[8] Its structure consists of a pyrimidine nucleoside linked to a unique amino acid moiety.[1]

Chemical Structure:

-

IUPAC Name: (2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

-

Molecular Formula: C₂₀H₂₅N₅O₁₀

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 495.44 g/mol | [4][7] |

| Molecular Formula | C₂₀H₂₅N₅O₁₀ | |

| Solubility | Water: ≥ 100 mg/mL (201.84 mM) | [6] |

| Physical State | Solid powder | |

| CAS Number | 59456-70-1 | [5][6] |

Mechanism of Action

This compound exerts its antifungal effect by competitively inhibiting chitin synthase, a crucial enzyme in the biosynthesis of chitin.[1][4][5][6][7] Chitin is a vital structural component of the fungal cell wall, providing osmotic stability and rigidity. The absence of chitin in mammalian cells makes chitin synthase an attractive target for selective antifungal therapy.[1][7]

The inhibitory action of this compound stems from its structural similarity to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This structural mimicry allows this compound to bind to the active site of the enzyme, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[1] The disruption of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis and death.[1][8]

The effectiveness of this compound is dependent on its transport into the fungal cell, which is mediated by a dipeptide permease system.[1]

References

- 1. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. High‐Performance Liquid Chromatography Method for Rich Pharmacokinetic Sampling Schemes in Translational Rat Toxicity Models With Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Nikkomycin Z: A Competitive Inhibitor of Fungal Chitin Synthesis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z is a peptidyl-nucleoside antibiotic that demonstrates potent and specific antifungal activity by competitively inhibiting chitin synthase, an essential enzyme for fungal cell wall biosynthesis.[1] This targeted mechanism of action, absent in mammalian cells, positions this compound as a promising candidate for antifungal therapy with a potentially high therapeutic index.[2] This technical guide provides an in-depth overview of the core principles of this compound's activity, including its mechanism of action, quantitative efficacy data against various fungal pathogens, and detailed experimental protocols for its evaluation.

Introduction: The Fungal Cell Wall and the Role of Chitin

The fungal cell wall is a dynamic and essential organelle that provides structural integrity, protects against osmotic stress, and mediates interactions with the environment.[3][4] A key component of the cell wall in most pathogenic fungi is chitin, a long-chain polymer of N-acetylglucosamine.[5] Chitin synthesis is therefore a critical process for fungal viability and pathogenesis, making it an attractive target for antifungal drug development.[5] Mammalian cells do not produce chitin, offering a distinct advantage for targeted therapies with minimal off-target effects.[2]

Mechanism of Action: Competitive Inhibition of Chitin Synthase

This compound functions as a competitive inhibitor of chitin synthase (EC 2.4.1.16).[6] Structurally, it mimics the natural substrate of the enzyme, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[7] This structural similarity allows this compound to bind to the active site of chitin synthase, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of the chitin chain.[7] The inhibition of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis.[8]

The Chitin Biosynthesis Pathway

The synthesis of chitin is a multi-step enzymatic pathway that begins with glucose. The final and crucial step is the transfer of N-acetylglucosamine from UDP-GlcNAc to a growing chitin chain, a reaction catalyzed by chitin synthase.

Competitive Inhibition by this compound

This compound's structural analogy to UDP-GlcNAc allows it to occupy the active site of chitin synthase, effectively blocking the natural substrate and inhibiting chitin production.

Quantitative Data

The efficacy of this compound has been quantified against a range of fungal pathogens. The following tables summarize key in vitro and in vivo data.

In Vitro Susceptibility Testing

Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values are crucial metrics for assessing the in vitro potency of an antifungal agent.

| Fungal Species | This compound MIC Range (µg/mL) | Reference(s) |

| Candida albicans | ≤0.5 - 32 | [8] |

| Candida parapsilosis | 1 - 4 | [8] |

| Candida tropicalis | >64 | [8] |

| Candida krusei | >64 | [8] |

| Candida glabrata | >64 | [8] |

| Cryptococcus neoformans | 0.5 - >64 | [8] |

| Coccidioides immitis (mycelial) | 1 - 16 | [8] |

| Aspergillus fumigatus | >64 | [8] |

| Aspergillus flavus | >64 | [8] |

| Histoplasma capsulatum | 4 - >64 | [6] |

| Chitin Synthase Isozyme (Candida albicans) | This compound IC50 (µM) | Reference(s) |

| CaChs1 | 15 | [6] |

| CaChs2 | 0.8 | [6] |

| CaChs3 | 13 | [6] |

In Vivo Efficacy in Murine Models

Studies in animal models provide valuable insights into the potential therapeutic efficacy of this compound.

| Fungal Infection Model | Dosing Regimen | Outcome | Reference(s) |

| Murine Histoplasmosis | 2.5 - 25 mg/kg (twice daily) | Significantly reduced fungal burden in spleen and liver. | [9] |

| Murine Coccidioidomycosis | 20 - 160 mg/kg/day | Dose-dependent reduction in lung fungal burden; higher doses approached eradication. | |

| Murine CNS Coccidioidomycosis | 50, 100, or 300 mg/kg (orally TID) | Significantly improved survival and reduced brain fungal burden. |

Synergistic Interactions

This compound has demonstrated synergistic or additive effects when combined with other classes of antifungal agents, which could be a promising strategy to enhance efficacy and combat resistance.

| Fungal Species | Combination Agent | Interaction | Reference(s) |

| Candida albicans | Fluconazole, Itraconazole | Synergistic/Additive | [8] |

| Candida parapsilosis | Fluconazole, Itraconazole | Synergistic/Additive | [8] |

| Cryptococcus neoformans | Fluconazole, Itraconazole | Synergistic/Additive | [8] |

| Coccidioides immitis | Fluconazole, Itraconazole | Synergistic | [8] |

| Aspergillus fumigatus | Itraconazole | Marked Synergism | [8] |

| Aspergillus flavus | Itraconazole | Marked Synergism | [8] |

| Aspergillus fumigatus | Caspofungin | Synergistic |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

General Experimental Workflow

A typical workflow for evaluating a novel antifungal agent like this compound involves a series of in vitro and in vivo experiments.

Preparation of Fungal Cell Lysate for Chitin Synthase Assay

Objective: To obtain a crude enzyme preparation containing active chitin synthase.

Materials:

-

Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)

-

Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, protease inhibitors)

-

Glass beads (0.5 mm diameter)

-

High-speed centrifuge

-

Spectrophotometer for protein quantification (e.g., Bradford assay)

Protocol:

-

Grow the fungal culture to the mid-logarithmic phase in an appropriate liquid medium.

-

Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.

-

Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer.

-

Add an equal volume of acid-washed glass beads to the cell suspension.

-

Disrupt the cells by vigorous vortexing for 30-second intervals, with 30 seconds of cooling on ice in between, for a total of 10 cycles.

-

Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

Determine the protein concentration of the supernatant using a standard method like the Bradford assay.

-

The crude enzyme extract can be used immediately or stored at -80°C in aliquots.

Chitin Synthase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on chitin synthase by measuring the incorporation of radiolabeled N-acetylglucosamine into chitin.

Materials:

-

Fungal cell lysate (as prepared above)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UDP-[³H]-N-acetylglucosamine (radiolabeled substrate)

-

Unlabeled UDP-N-acetylglucosamine

-

This compound stock solution (in a suitable solvent, e.g., water or buffer)

-

Activator (e.g., Trypsin)

-

Stopping solution (e.g., 10% trichloroacetic acid)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing Assay Buffer, a final concentration of 1 mM UDP-N-acetylglucosamine, and a known specific activity of UDP-[³H]-N-acetylglucosamine.

-

In separate tubes, add varying concentrations of this compound to be tested. Include a control with no inhibitor.

-

Add the fungal cell lysate (containing a known amount of protein) to each tube.

-

If required for the specific chitin synthase isoform, pre-incubate the lysate with an activator like trypsin.

-

Initiate the enzymatic reaction by adding the UDP-GlcNAc mixture and incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin polymer.

-

Wash the filter several times with 5% trichloroacetic acid and then with ethanol to remove unincorporated substrate.

-

Dry the filter and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Checkerboard Synergy Assay

Objective: To assess the in vitro interaction between this compound and another antifungal agent.

Materials:

-

96-well microtiter plates

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

-

RPMI-1640 medium (or other suitable broth)

-

Stock solutions of this compound and the second antifungal agent

-

Spectrophotometer or plate reader

Protocol:

-

Dispense 50 µL of RPMI-1640 into each well of a 96-well plate.

-

Create serial dilutions of this compound along the rows of the plate.

-

Create serial dilutions of the second antifungal agent along the columns of the plate. This creates a matrix of drug combinations.

-

Prepare a standardized fungal inoculum in RPMI-1640.

-

Add 100 µL of the fungal inoculum to each well.

-

Include control wells with no drugs (growth control) and no inoculum (sterility control).

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC for each drug alone and in combination by visual inspection or by measuring absorbance at a specific wavelength (e.g., 490 nm). The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) for each combination:

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpret the results based on the FICI value:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive or Indifference

-

FICI > 4: Antagonism

-

Conclusion and Future Directions

This compound remains a compelling antifungal candidate due to its specific and potent inhibition of chitin synthase, a validated fungal-specific target. The extensive in vitro and in vivo data, particularly its synergistic interactions with other antifungals, highlight its potential clinical utility. Further research should focus on elucidating the mechanisms of resistance to this compound, optimizing combination therapies, and advancing its clinical development for the treatment of challenging fungal infections. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of mycology and antifungal drug discovery.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. biochemjournal.com [biochemjournal.com]

- 3. Chromatographic Assays for the Enzymatic Degradation of Chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Chromatographic Assays for the Enzymatic Degradation of Chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Drug Interaction Studies of a Glucan Synthase Inhibitor (LY 303366) and a Chitin Synthase Inhibitor (this compound) for Inhibition and Killing of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

The Nucleoside-Peptide Architecture of Nikkomycin Z: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z, a potent antifungal agent, operates through the competitive inhibition of chitin synthase, an essential enzyme for fungal cell wall integrity. This technical guide provides an in-depth exploration of the nucleoside-peptide structure of this compound, offering valuable insights for researchers in drug development and fungal biology. This document details its chemical composition, three-dimensional conformation, and the experimental methodologies employed for its structural elucidation. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding of this promising antifungal compound.

Core Structure and Chemical Composition

This compound is a complex biomolecule belonging to the family of peptidyl nucleoside antibiotics.[1] Its unique structure is a conjugate of a nucleoside and a modified amino acid, which together mimic the natural substrate of chitin synthase, UDP-N-acetylglucosamine.[1]

The core structure of this compound is composed of two primary moieties:

-

A Nucleoside Component: This consists of a uracil base N-glycosidically linked to a 5-aminohexuronic acid sugar.[1]

-

A Peptide Component: This is an unusual amino acid, 4-(4'-hydroxy-2'-pyridinyl)-homothreonine.[1]

These two components are joined by a peptide bond between the amino group of the 5-aminohexuronic acid and the carboxyl group of the hydroxypyridinyl-homothreonine.

The systematic IUPAC name for this compound is (2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid.[2]

Structural Data

| Parameter | Value (Calculated) |

| Molecular Formula | C₂₀H₂₅N₅O₁₀ |

| Molecular Weight | 495.4 g/mol |

| XLogP3 | -2.5 |

| Hydrogen Bond Donors | 9 |

| Hydrogen Bond Acceptors | 12 |

Table 1: Calculated Physicochemical Properties of this compound.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[3] This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, a vital component of the fungal cell wall. The structural similarity between this compound and the natural substrate, UDP-GlcNAc, allows it to bind to the active site of the enzyme, thereby blocking the synthesis of chitin.[1] This disruption of cell wall integrity ultimately leads to fungal cell lysis and death.

The following diagram illustrates the competitive inhibition mechanism.

Experimental Protocols

The structural elucidation and analysis of this compound involve a multi-step process, from isolation and purification to characterization by spectroscopic methods.

Isolation and Purification of this compound

This compound is typically produced by fermentation of Streptomyces tendae. The following is a generalized workflow for its isolation and purification from the fermentation broth.

Protocol:

-

Fermentation and Harvesting: Streptomyces tendae is cultured in a suitable medium to produce this compound. The fermentation broth is then harvested.

-

Clarification: The broth is centrifuged to remove microbial cells and other solid debris, yielding a clarified supernatant.

-

Cation-Exchange Chromatography: The clarified broth is passed through a cation-exchange column. This compound, being amphoteric, binds to the resin.

-

Anion-Exchange Chromatography: The eluate from the cation-exchange column is then subjected to anion-exchange chromatography for further purification.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC.

-

Lyophilization: The purified fractions containing this compound are pooled and lyophilized to obtain the compound as a solid.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |

| Nucleoside Moiety | ||

| 2 | 152.1 | - |

| 4 | 165.0 | - |

| 5 | 102.9 | 5.75 (d, 8.0) |

| 6 | 142.3 | 7.91 (d, 8.0) |

| 1' | 90.1 | 5.86 (d, 3.8) |

| 2' | 74.3 | 4.31 (dd, 5.0, 3.8) |

| 3' | 72.8 | 4.21 (dd, 5.0, 5.0) |

| 4' | 85.1 | 4.39 (d, 5.0) |

| 5' | 170.5 | - |

| Homothreonine Moiety | ||

| 1'' | 172.3 | - |

| 2'' | 57.5 | 4.45 (d, 2.0) |

| 3'' | 35.1 | 2.80 (m) |

| 4'' | 72.9 | 5.15 (d, 8.5) |

| 5'' | 11.5 | 1.21 (d, 7.0) |

Table 2: ¹H and ¹³C NMR Data for the Core Structure of Nikkomycin Pz (structurally similar to this compound).[4]

Mass Spectrometry:

High-resolution mass spectrometry is employed to determine the exact mass and molecular formula of this compound.

Cryo-Electron Microscopy (Cryo-EM):

The three-dimensional structure of this compound in its bioactive state has been determined by cryo-EM of its complex with chitin synthase.[3] This technique has been instrumental in revealing the key interactions between the inhibitor and the enzyme's active site.

Experimental Details for Cryo-EM Data Collection of Chitin Synthase-Nikkomycin Z Complex:

-

Microscope: FEI Titan Krios

-

Voltage: 300 kV

-

Detector: Gatan K2 Summit

-

Data Collection Mode: Super-resolution counting mode

-

Pixel Size: 0.52 Å/pixel

-

Electron Dose: ~50 e⁻/Ų

-

Defocus Range: -1.2 to -2.2 µm

Conclusion

This compound presents a fascinating and complex nucleoside-peptide structure that is key to its potent and specific antifungal activity. This guide has provided a detailed overview of its chemical architecture, mechanism of action, and the experimental methodologies used for its study. A thorough understanding of its structure-activity relationships, facilitated by techniques like cryo-EM and NMR spectroscopy, is crucial for the rational design of novel, more effective antifungal agents that target the essential chitin synthesis pathway in pathogenic fungi. The continued investigation into this compound and its analogs holds significant promise for addressing the growing challenge of fungal infections.

References

Nikkomycin Z: An In-depth Technical Guide on its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the spectrum of activity of Nikkomycin Z, a promising antifungal agent. This compound, a nucleoside-peptide antibiotic produced by Streptomyces tendae, exhibits a unique mechanism of action by competitively inhibiting chitin synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3] This targeted action against a component absent in mammals makes it a selective and potentially less toxic therapeutic agent.[1] This document consolidates in vitro susceptibility data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

In Vitro Spectrum of Activity

This compound has demonstrated a varied spectrum of activity against a range of fungal pathogens. Its efficacy is particularly notable against dimorphic fungi that have a high chitin content in their cell walls.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative look at its in vitro potency.

Table 1: In Vitro Activity of this compound Against Various Fungal Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Coccidioides immitis (mycelial) | 10+ | 1 - 16 | 4.9 | - | [4] |

| Coccidioides immitis (spherule) | - | 0.125 | - | - | [4] |

| Coccidioides immitis | 3 | 0.125 - >16 | - | - | [5] |

| Blastomyces dermatitidis | - | 0.78 | - | - | [6] |

| Histoplasma capsulatum | 20 | 4 - ≥64 | 8 | - | [7] |

| Candida albicans | 10+ | ≤0.5 - 32 | - | - | [4] |

| Candida parapsilosis | 10+ | 1 - 4 | - | - | [4] |

| Candida tropicalis | - | >64 | - | - | [4] |

| Candida krusei | - | >64 | - | - | [4] |

| Candida glabrata | - | >64 | - | - | [4] |

| Candida auris | 100 | 0.125 - >64 | 2 | 32 | [8][9] |

| Cryptococcus neoformans | 15 | 0.5 - >64 | - | - | [4] |

| Aspergillus fumigatus | - | >64 | - | - | [4] |

| Aspergillus flavus | - | >64 | - | - | [4] |

| Aspergillus niger | - | >64 | - | - | [4] |

| Aspergillus versicolor | - | >64 | - | - | [4] |

| Aspergillus nidulans | - | >64 | - | - | [4] |

Note: MIC values can vary based on the specific strain, testing methodology, and growth phase of the fungus.

Mechanism of Action: Chitin Synthase Inhibition

This compound functions as a competitive inhibitor of chitin synthase.[2] This enzyme is crucial for the synthesis of chitin, a vital structural polymer in the fungal cell wall. By mimicking the substrate UDP-N-acetylglucosamine, this compound binds to the active site of chitin synthase, thereby blocking the formation of chitin chains.[2] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.[2][4] The effectiveness of this compound is dependent on its uptake by the fungal cell, which is mediated by a dipeptide permease transport system.[2][10]

Experimental Protocols

The in vitro activity of this compound is primarily determined through broth dilution antifungal susceptibility testing. The following is a generalized protocol based on methodologies cited in the literature.[4][11]

Broth Macrodilution Method for Antifungal Susceptibility Testing

-

Media Preparation: RPMI 1640 medium with L-glutamine and without sodium bicarbonate is commonly used. It is buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 6.0, as this compound is more stable under acidic conditions.[4]

-

Drug Dilution: A stock solution of this compound is prepared and serially diluted in the RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.5 to 64 µg/ml).[4]

-

Inoculum Preparation:

-

Yeasts: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to a specific optical density. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[4]

-

Filamentous Fungi: Conidia are harvested and counted using a hemacytometer to standardize the inoculum. The final concentration is typically around 1 × 10⁴ conidia/mL.[4]

-

Coccidioides immitis: Inocula are adjusted spectrophotometrically to 95% transmission at 530 nm and then diluted 1:1000 in the medium.[4]

-

-

Incubation: The tubes containing the medium, drug dilutions, and fungal inoculum are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 80% or 100%) compared to the drug-free control. This is typically assessed visually.[4]

-

MLC Determination (Optional): To determine the Minimum Lethal Concentration (MLC), an aliquot from each tube showing no visible growth is subcultured onto an agar plate. The MLC is the lowest drug concentration that results in no fungal growth on the subculture.[4]

In Vivo Efficacy

Preliminary in vivo studies in murine models have shown promising results for this compound, particularly against dimorphic fungi. It has demonstrated activity in murine models of coccidioidomycosis, blastomycosis, and histoplasmosis.[1] In some animal models, the fungicidal effect of this compound exceeded that of azoles and amphotericin B.[1] For instance, in a murine model of pulmonary blastomycosis, oral administration of this compound was well-tolerated and resulted in a biological cure, equivalent to parenteral amphotericin B.[6] Similarly, in a murine model of disseminated coccidioidomycosis, this compound demonstrated superior clearance of the fungal burden in various organs compared to fluconazole.[12]

Synergistic Activity

Several studies have investigated the combination of this compound with other antifungal agents. Additive and synergistic interactions have been observed with fluconazole and itraconazole against Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis.[4] Notably, marked synergism was seen between this compound and itraconazole against Aspergillus fumigatus and Aspergillus flavus, species that are typically resistant to this compound alone.[4] No antagonistic effects have been reported.[4]

Conclusion

Initial investigations reveal that this compound possesses a potent and selective spectrum of activity, particularly against endemic dimorphic fungi. Its unique mechanism of targeting chitin synthase offers a significant advantage. While in vitro data is robust, further in vivo studies and clinical trials are essential to fully elucidate its therapeutic potential. The observed synergistic effects with existing antifungal agents also suggest a promising role for this compound in combination therapies for difficult-to-treat mycoses.

References

- 1. incacare.live [incacare.live]

- 2. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]

- 3. Nikkomycin - Wikipedia [en.wikipedia.org]

- 4. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Efficacy of this compound against experimental pulmonary blastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of this compound with Amphotericin B and Itraconazole for Treatment of Histoplasmosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal activity of this compound against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro antifungal activity of this compound in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Nikkomycin Z In Vitro Antifungal Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that exhibits potent antifungal activity through the competitive inhibition of chitin synthase, an essential enzyme for fungal cell wall synthesis.[1] This document provides a detailed protocol for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) with modifications specific to the properties of this compound.

Principle of the Method

The in vitro antifungal susceptibility of fungal isolates to this compound is determined using a broth microdilution method. This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of this compound in a nutrient-rich broth. The microdilution plates are incubated under controlled conditions, and the minimal inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] For this compound, the reading of the MIC endpoint may vary depending on the fungal species being tested, with either a 50% or 100% reduction in growth compared to the growth control being considered.

Mechanism of Action of this compound

This compound targets the fungal cell wall by inhibiting chitin synthase, a key enzyme in the synthesis of chitin, an essential structural polysaccharide in the cell walls of most fungi. By acting as a competitive inhibitor of chitin synthase, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.

Materials and Reagents

-

This compound powder

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Hydrochloric acid (HCl)

-

Spectrophotometer

-

Sterile, 96-well microdilution plates

-

Sterile, flat-bottom, 96-well plates for spectrophotometer readings

-

Sterile reservoirs

-

Multichannel pipettes

-

Inoculating loops or sterile swabs

-

Vortex mixer

-

Incubator (35°C)

-

Fungal isolates for testing

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively, with modifications for this compound testing.

Preparation of Media and this compound Stock Solution

-

Prepare RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer the medium with 0.165 M MOPS to a final pH of 6.0. The pH adjustment is crucial for the stability and activity of this compound.[3]

-

Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in sterile distilled water or a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize the stock solution by filtration through a 0.22 µm filter.

Inoculum Preparation

-

Yeast Inoculum:

-

Subculture the yeast isolate onto a fresh Sabouraud dextrose agar plate and incubate at 35°C for 24-48 hours.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted inoculum suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Filamentous Fungi Inoculum:

-

Grow the mold on potato dextrose agar at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.

-

Preparation of Microdilution Plates

-

Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microdilution plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations (e.g., 0.015 to 128 µg/mL).

-

The final drug concentrations in the wells will be half of the initial concentrations after the addition of the inoculum.

Inoculation and Incubation

-

Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate, including the drug-free growth control well.

-

The final volume in each well will be 200 µL.

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.

Reading and Interpretation of MICs

-

Examine the plates visually or with the aid of a reading mirror.

-

The MIC is the lowest concentration of this compound that causes a significant reduction in growth compared to the drug-free control well.

-

For Candida species and other yeasts: The MIC endpoint is typically read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition).[4]

-

For Aspergillus species and other molds: The MIC endpoint is often read as the lowest concentration that shows 100% inhibition of growth (no visible growth).

-

For Coccidioides immitis: The MIC is typically determined at the point of 80% or 100% growth inhibition.[3][5]

Quality Control

Quality control should be performed with each batch of tests to ensure the accuracy and reproducibility of the results. Standard QC strains with known MIC ranges for other antifungals, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, can be included. While specific CLSI- or EUCAST-defined QC ranges for this compound are not yet established, laboratories should establish their own internal QC ranges based on consistent results. A susceptible internal control strain, such as Candida parapsilosis, was used in one study.[6]

Data Presentation: this compound MIC Ranges

The following table summarizes the reported MIC ranges of this compound against various fungal species from published studies. It is important to note that testing methodologies may vary between studies, which can influence the reported MIC values.

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Yeasts | |||||

| Candida albicans | 15 | ≤0.5 - 32 | - | - | [3] |

| Candida auris | 100 | 0.125 - >64 | 2 | 32 | [7] |

| Candida parapsilosis | 4 | 1 - 4 | - | - | [3] |

| Candida tropicalis | - | >64 | - | - | [3] |

| Candida krusei | - | >64 | - | - | [3] |

| Candida glabrata | - | >64 | - | - | [3] |

| Cryptococcus neoformans | 15 | 0.5 - >64 | - | - | [3] |

| Molds | |||||

| Aspergillus fumigatus | 3 | 32 - >128 | - | - | [8] |

| Aspergillus fumigatus (planktonic) | - | - | 2-4 | - | [9] |

| Aspergillus fumigatus (biofilm) | - | - | 0.94 - 7.5 | - | [9] |

| Aspergillus flavus | - | >64 | - | - | [3] |

| Coccidioides immitis (mycelial) | 10 | 1 - 16 | - | - | [3] |

| Coccidioides immitis (spherule) | 1 | 0.0156 (MIC80) | - | - | [8] |

| Coccidioides immitis | 3 | 0.125 - >16 | - | - | [5] |

| Histoplasma capsulatum | 20 | 4 - >64 | - | ≥64 | [10] |

| Blastomyces dermatitidis | 1 | 0.78 | - | - | [10] |

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited reference. The reading endpoint (e.g., 50% or 100% inhibition) may vary between studies and organisms.

Conclusion

This document provides a comprehensive protocol for the in vitro antifungal susceptibility testing of this compound. Adherence to standardized methodologies, including appropriate media preparation, inoculum standardization, and quality control measures, is essential for obtaining accurate and reproducible results. The provided MIC data serves as a valuable resource for researchers and drug development professionals working with this promising antifungal agent. Further studies are warranted to establish standardized interpretive breakpoints for this compound against a broad range of fungal pathogens.

References

- 1. This compound | Antifungal | Antibiotic | TargetMol [targetmol.com]

- 2. idexx.com [idexx.com]

- 3. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Evaluation of this compound with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Results of the International Efforts in Screening New Agents against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal activity of this compound against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Polymycovirus Infection Sensitizes Aspergillus fumigatus for Antifungal Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound—Ready to Meet the Promise? [mdpi.com]

Determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z, a competitive inhibitor of chitin synthase with antifungal properties. The following information is intended to guide researchers in the accurate in vitro assessment of this compound's efficacy against various fungal pathogens.

Mechanism of Action

This compound functions as a potent and competitive inhibitor of chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall.[1][2] Its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase, allows it to bind to the enzyme's active site, thereby blocking chitin production.[1] This disruption of cell wall integrity leads to fungal growth inhibition and cell death.[1] The effectiveness of this compound is dependent on its transport into the fungal cell, which is mediated by a dipeptide permease system.[1][3]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and findings from various research articles.[4][5]

I. Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

Morpholinepropanesulfonic acid (MOPS)

-

1 M Hydrochloric acid (HCl)

-

Sterile 96-well microtiter plates

-

Fungal isolates

-

Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

-

Sterile saline (0.85%)

-

Spectrophotometer or hemacytometer

-

Incubator

II. Preparation of Media and Reagents

-

RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions, supplementing it with 0.165 M MOPS buffer. Adjust the pH of the medium to 6.0 with 1 M HCl, as this compound is more stable under acidic conditions.[4] Sterilize by filtration.

-

This compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Store at -20°C or as recommended by the supplier.

III. Inoculum Preparation

-

Yeast Suspensions (e.g., Candida species):

-

Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.

-

Harvest fresh colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 CFU/mL. This can be done using a spectrophotometer at 530 nm (should have an optical density of 0.09-0.13).

-

Dilute the adjusted inoculum 1:1000 in RPMI-MOPS medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.[4]

-

-

Filamentous Fungi Suspensions (e.g., Aspergillus species):

-

Grow the fungal isolates on SDA plates until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

-

Adjust the conidial suspension to a concentration of 1 x 10^4 conidia/mL using a hemacytometer for counting.[4]

-

IV. Assay Procedure

-

Drug Dilution:

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and halve the drug concentration to the desired final range.

-

-

Controls:

-

Growth Control: 100 µL of RPMI-MOPS medium + 100 µL of fungal inoculum.

-

Sterility Control: 200 µL of RPMI-MOPS medium.

-

-

Incubation:

-

Incubate the plates at 35°C. Incubation times will vary depending on the fungus being tested (e.g., 24-48 hours for Candida species, 48-72 hours for Aspergillus species).[6]

-

V. Determination of MIC

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. For yeasts, this is often determined as an 80% reduction in turbidity (MIC-2 or MIC80).[4] For filamentous fungi, it is often complete visual inhibition of growth.

Experimental Workflow

Caption: Broth microdilution workflow for MIC determination.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the reported MIC ranges for this compound against various fungal species.

Table 1: MIC of this compound against Candida Species

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | ≤0.5 - 32 | - | - | [4] |

| Candida parapsilosis | 1 - 4 | - | - | [4] |

| Candida tropicalis | >64 | - | - | [4] |

| Candida krusei | >64 | - | - | [4] |

| Candida glabrata | >64 | - | - | [4] |

| Candida auris | 0.125 - >64 | 2 | 32 | [7] |

| Candida auris | >64 or >128 | - | - | [6] |

Table 2: MIC of this compound against Other Fungi

| Fungal Species | MIC Range (µg/mL) | MIC80 (µg/mL) | Reference(s) |

| Cryptococcus neoformans | 0.5 - >64 | - | [4] |

| Coccidioides immitis (mycelial) | - | 4.9 | [4] |

| Coccidioides immitis (spherule-endospore) | 0.125 | - | [4] |

| Aspergillus species | >64 | - | [4] |

| Blastomyces dermatitidis | 0.78 | - | [8] |

| Histoplasma capsulatum | 4 - >64 | - | [8] |

Note: MIC values can vary depending on the specific isolate, testing methodology, and laboratory conditions.

Quality Control

It is essential to include quality control strains with known MIC values in each assay to ensure the accuracy and reproducibility of the results. Recommended QC strains can be obtained from culture collections such as the American Type Culture Collection (ATCC).

Conclusion

This document provides a comprehensive guide for determining the MIC of this compound. Adherence to standardized protocols is critical for obtaining reliable and comparable data, which is essential for the evaluation of this promising antifungal agent in research and drug development settings.

References

- 1. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]

- 2. This compound | Antifungal | Antibiotic | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Product Classification [accessdata.fda.gov]

- 6. Initial Results of the International Efforts in Screening New Agents against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal activity of this compound against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Synergistic Antifungal Effects of Nikkomycin Z and Fluconazole Determined by Checkerboard Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of novel therapeutic strategies. Combination therapy, utilizing agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This application note details the use of the checkerboard assay to evaluate the synergistic interaction between Nikkomycin Z, a chitin synthase inhibitor, and fluconazole, an ergosterol biosynthesis inhibitor.

This compound targets the fungal cell wall by competitively inhibiting chitin synthase, an enzyme essential for the structural integrity of the cell wall in many pathogenic fungi.[1] Since chitin is absent in mammalian cells, this compound offers a selective and potentially less toxic therapeutic option.[2] Fluconazole, a widely used azole antifungal, inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[3][4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, leading to fungal growth inhibition.[6] The complementary mechanisms of action of this compound and fluconazole—one targeting the cell wall and the other the cell membrane—provide a strong rationale for their combined use to achieve synergistic antifungal effects.[7]

This document provides a detailed protocol for performing a checkerboard synergy assay, methods for data analysis, and a summary of expected results based on published studies.

Principle of the Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the in vitro interaction between two antimicrobial agents.[8] The assay involves preparing serial dilutions of two compounds in a two-dimensional array in a microtiter plate. Each well of the plate contains a unique combination of concentrations of the two drugs. The fungal inoculum is then added to each well, and the plate is incubated. The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration Index (FICI), which compares the Minimum Inhibitory Concentration (MIC) of each drug when used in combination to its MIC when used alone.[7][9]

Data Presentation: Synergistic Activity of this compound and Fluconazole

The following table summarizes the synergistic and additive interactions observed between this compound and fluconazole against various fungal species, as determined by the checkerboard assay in a study by Li and Rinaldi (1999).[7] The data is presented as the range of MICs for each drug alone and the interpretation of the interaction based on the calculated FICI.

| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Interaction (FICI) |

| Candida albicans | 0.5 - 32 | 0.125 - >64 | Synergistic to Additive |

| Candida parapsilosis | 1 - 4 | 0.5 - 8 | Synergistic to Additive |

| Cryptococcus neoformans | 0.5 - >64 | 0.5 - 16 | Synergistic to Additive |

| Coccidioides immitis | 0.06 - 0.5 | 0.25 - 16 | Synergistic |

Note: The MIC values can vary depending on the specific isolate and testing conditions. The FICI is calculated for each isolate and each combination to determine the nature of the interaction.

Experimental Protocols

This section provides a detailed methodology for performing a checkerboard assay to determine the synergy between this compound and fluconazole.

Materials

-

This compound (powder)

-

Fluconazole (powder)

-

Appropriate solvent for each drug (e.g., water, DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolate(s) of interest (e.g., Candida albicans ATCC 90028)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or hemocytometer

-

Incubator (35°C)

-

Multichannel pipette

Preparation of Reagents

-

Drug Stock Solutions: Prepare stock solutions of this compound and fluconazole at a high concentration (e.g., 1280 µg/mL) in their respective solvents.

-

Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

-

Prepare a suspension of fungal cells in sterile saline or PBS.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate.

-

Checkerboard Assay Procedure

-

Plate Setup:

-

Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

-

In column 1, add 100 µL of the this compound working solution (at 2x the highest desired final concentration) to row A. Perform serial two-fold dilutions down the column from row A to G.

-

In row H, add 100 µL of the fluconazole working solution (at 2x the highest desired final concentration) to column 1. Perform serial two-fold dilutions across the row from column 1 to 10.

-

This creates a gradient of this compound concentrations in the columns and fluconazole concentrations in the rows.

-

Column 11 will contain only dilutions of this compound (MIC control).

-

Row H will contain only dilutions of fluconazole (MIC control).

-

Well H12 will serve as the growth control (no drug).

-

-

Drug Combination Preparation:

-

Prepare intermediate dilutions of both drugs in RPMI 1640 medium.

-

Dispense 50 µL of the appropriate this compound dilution into each well of the corresponding column.

-

Dispense 50 µL of the appropriate fluconazole dilution into each well of the corresponding row.

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

-

Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.

-

Reading the Results: Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by using a spectrophotometer to measure optical density at 490 nm. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.

Data Analysis and Interpretation

The interaction between this compound and fluconazole is quantified by calculating the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for each combination.

-

FIC of this compound (FICa): (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Fluconazole (FICb): (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)

-

FICI: FICa + FICb

The interpretation of the FICI is as follows:[8][9]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Visualizations

Synergistic Mechanism of Action

Caption: Dual inhibition of fungal cell wall and membrane synthesis.

Checkerboard Assay Experimental Workflow

Caption: Step-by-step workflow for the checkerboard synergy assay.

Conclusion

The checkerboard assay is a robust and widely used method for evaluating the in vitro interactions of antimicrobial agents. The synergistic effect observed between this compound and fluconazole highlights the potential of combination therapy to address the challenges of fungal infections. By targeting two different essential components of the fungal cell, this combination can lead to enhanced antifungal activity. These application notes provide a comprehensive guide for researchers to perform and interpret checkerboard assays for the evaluation of this compound and fluconazole synergy, aiding in the development of more effective antifungal treatment strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 3. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. biorxiv.org [biorxiv.org]

- 6. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. In vitro antifungal activity of this compound in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Murine Model of Nikkomycin Z Efficacy in Coccidioidomycosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidomycosis, or Valley Fever, is a fungal disease caused by the inhalation of Coccidioides immitis or Coccidioides posadasii spores.[1] While many infections are asymptomatic, it can progress to severe pulmonary and disseminated disease, including life-threatening meningitis.[1][2] Current antifungal therapies can be limited by toxicity and the potential for relapse.[3] Nikkomycin Z is an investigational antifungal agent that offers a promising therapeutic alternative. It acts by inhibiting chitin synthase, an enzyme essential for the fungal cell wall but absent in mammals, suggesting a high therapeutic index.[1][3][4] Murine models are critical for the preclinical evaluation of this compound's efficacy. This document provides detailed protocols and compiled data from various studies to guide researchers in this area.

Mechanism of Action of this compound

This compound is a competitive inhibitor of chitin synthase.[5][6] By blocking the synthesis of chitin, a crucial component of the fungal cell wall, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[4] This targeted mechanism makes it a highly specific antifungal agent with minimal expected off-target effects in mammals.[1][3]

Experimental Protocols

Murine Model of Pulmonary Coccidioidomycosis

This model is ideal for evaluating the efficacy of this compound against the most common form of coccidioidomycosis.

-

Animal Model: Swiss-Webster or C57BL/6 mice (female, 8 weeks old) are commonly used.[7]

-

Fungal Strain: Coccidioides posadasii (e.g., strain Silveira) is grown on glucose-yeast extract agar until maturity.[7] Arthroconidia are harvested and counted using a hemocytometer.[7]

-

Infection: Mice are anesthetized and infected intranasally with a target dose of arthroconidia (e.g., 50-500 spores) suspended in sterile saline.[7] The intranasal route effectively mimics the natural route of infection.[8]

-

Treatment: Treatment with this compound can be initiated at various time points post-infection (e.g., 48 or 120 hours) to model both early and established disease.[7] this compound is typically administered orally (p.o.) via gavage twice daily.[5]

-

Efficacy Endpoints:

-

Survival: Mice are monitored daily for morbidity and mortality.

-

Fungal Burden: At the end of the treatment period, mice are euthanized, and lungs are aseptically removed. The organs are homogenized, and serial dilutions are plated to determine the colony-forming units (CFU) per gram of tissue.[5][7]

-

Dissemination: The spleen can be cultured to assess the dissemination of the infection.[7]

-

Murine Model of Central Nervous System (CNS) Coccidioidomycosis

This model is crucial for assessing the ability of this compound to treat the most severe form of the disease.

-

Animal Model: Institute for Cancer Research (ICR) mice (male) are a suitable model.[1]

-

Fungal Strain: Coccidioides immitis or C. posadasii arthroconidia are used for infection.[1][2]

-

Infection: Mice are anesthetized and inoculated intracranially with a specific number of arthroconidia (e.g., 100-4,400).[1]

-

Treatment: Treatment typically begins 48 hours post-inoculation.[1] this compound can be administered orally via gavage multiple times a day (e.g., three times daily, TID) or in the drinking water to simulate sustained-release dosing.[1][2] Fluconazole is often used as a comparator drug.[1][2]

-

Efficacy Endpoints:

Murine Model of Disseminated Coccidioidomycosis

This model allows for the evaluation of this compound's efficacy against systemic infection.

-

Animal Model: Immunocompetent mice (e.g., ICR).

-

Fungal Strain: Coccidioides posadasii arthroconidia.

-

Infection: Mice are challenged intravenously (i.v.) with a low or high inoculum of arthroconidia to produce varying disease severity.[6][9][10]

-

Treatment: Therapy can be initiated a few days post-infection (e.g., day 4) and continued for a defined period (e.g., 5 days).[6][10] this compound can be administered intraperitoneally (i.p.) or orally in drinking water.[6][10]

-

Efficacy Endpoints:

Quantitative Data Summary